
(2-Isopropylphenyl)hydrazine hydrochloride
Overview
Description
(2-Isopropylphenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C₉H₁₄N₂·HCl and a molecular weight of 186.68 g/mol.
Preparation Methods
The synthesis of (2-Isopropylphenyl)hydrazine hydrochloride typically involves the reaction of 2-isopropylphenylhydrazine with hydrochloric acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
(2-Isopropylphenyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Synthesis of (2-Isopropylphenyl)hydrazine Hydrochloride
The synthesis of this compound typically involves the reaction of 2-isopropylaniline with sodium nitrite in the presence of hydrochloric acid, followed by the addition of stannous chloride. This method yields the hydrochloride salt, which can be further purified and characterized using techniques such as Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy .
Anticancer Properties
Recent studies have indicated that hydrazine derivatives, including this compound, exhibit cytotoxic effects against various cancer cell lines. The compound's ability to inhibit cell proliferation has been investigated using assays such as MTT and Trypan Blue Dye Exclusion methods. These studies suggest that it may act through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Activity
Research has shown that hydrazine derivatives possess antimicrobial properties. In vitro studies indicate that this compound can inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent .
Applications in Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. Its derivatives are utilized in the synthesis of various pharmaceuticals, including those targeting neurological disorders and cardiovascular diseases .
Research Case Studies
Mechanism of Action
The mechanism of action of (2-Isopropylphenyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The specific pathways involved depend on the biological system being studied .
Comparison with Similar Compounds
(2-Isopropylphenyl)hydrazine hydrochloride can be compared with other similar compounds, such as:
- 4-Isopropylphenylhydrazine hydrochloride
- (2,3-Dimethylphenyl)hydrazine hydrochloride
- (3,4-Dimethylphenyl)hydrazine hydrochloride
- (3,5-Dimethylphenyl)hydrazine
- (3-(tert-Butyl)phenyl)hydrazine hydrochloride
- o-Tolylhydrazine hydrochloride
- 4-Ethylphenylhydrazine Hydrochloride
- (4-(tert-Butyl)phenyl)hydrazine hydrochloride
- 2,4-Dimethylphenylhydrazine hydrochloride
- Mesitylhydrazine hydrochloride .
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific isopropyl substitution, which can affect its interaction with molecular targets and its overall chemical behavior .
Biological Activity
(2-Isopropylphenyl)hydrazine hydrochloride is a hydrazine derivative that has garnered attention for its diverse biological activities. This compound is primarily noted for its roles in enzyme inhibition, potential anticancer properties, and various toxicological effects. The following sections will detail its mechanisms of action, biological activities, and relevant case studies.
The biological activity of this compound largely stems from its ability to interact with various molecular targets, particularly enzymes and proteins. It can inhibit enzyme activity by binding to active sites or altering the structure of the enzyme itself. This interaction can lead to downstream effects on metabolic pathways, contributing to both therapeutic and toxic outcomes.
1. Anticancer Properties
Research has indicated that hydrazine derivatives, including this compound, exhibit significant anticancer activities. They have been shown to induce apoptosis in cancer cells and inhibit tumor growth. For instance:
- A study demonstrated that phenylhydrazine derivatives could lead to increased lung tumors in treated mice, suggesting a dual role where certain derivatives may have therapeutic potential while others may pose carcinogenic risks .
- A specific study involving hydrazone derivatives showed IC50 values as low as 4-17 μM against various cancer cell lines, indicating potent anticancer activity .
2. Enzyme Inhibition
This compound has been utilized in studies focusing on enzyme inhibition. Its ability to inhibit monoamine oxidase (MAO) has been particularly noted, which is significant given MAO's role in neurotransmitter metabolism .
3. Toxicological Effects
The compound is associated with several toxicological effects, particularly at high doses:
- In animal studies, doses as low as 90 mg/kg body weight resulted in significant adverse effects such as weight loss and hematuria .
- Dermal exposure has led to severe skin irritation and systemic toxicity in humans, highlighting the need for caution when handling this compound .
Case Study 1: Polycythemia Vera Treatment
A notable case involved the use of phenylhydrazine in treating Polycythemia Vera, where it was observed that treatment led to acute platelet reactions. This case underscores the compound's complex interactions within biological systems and its potential therapeutic applications despite associated risks .
Case Study 2: Toxicity Observations
In a documented incident involving accidental exposure to phenylhydrazine hydrochloride, workers exhibited severe skin irritation and systemic toxicity symptoms such as erythema and blistering. This case illustrates the hazardous nature of the compound and the importance of safety protocols during its handling .
Research Findings Summary Table
Properties
IUPAC Name |
(2-propan-2-ylphenyl)hydrazine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.ClH/c1-7(2)8-5-3-4-6-9(8)11-10;/h3-7,11H,10H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXZKQCZCLMTPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58928-82-8 | |
Record name | [2-(propan-2-yl)phenyl]hydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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